Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-

Description

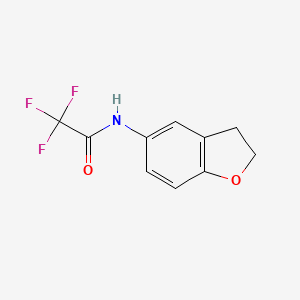

The compound "Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-" features a trifluoroacetamide group (-CO-CF₃) attached to a 2,3-dihydro-5-benzofuranyl moiety. The trifluoroacetyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence its pharmacokinetic properties .

Key structural attributes include:

- Benzofuranyl backbone: A dihydrobenzofuran ring system, which may contribute to planar geometry and influence intermolecular interactions in solid-state structures.

- Trifluoroacetamide group: Electron-withdrawing fluorine atoms likely affect electronic distribution and crystallinity.

Properties

CAS No. |

632352-68-2 |

|---|---|

Molecular Formula |

C10H8F3NO2 |

Molecular Weight |

231.17 g/mol |

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)14-7-1-2-8-6(5-7)3-4-16-8/h1-2,5H,3-4H2,(H,14,15) |

InChI Key |

MLJZWNZEDVOGEH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide typically involves the chloromethylation of 2,3-dihydrobenzofuran, followed by a reaction with trifluoroacetamide. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Halogen Substitution: Trifluoro vs. Trichloro

- Trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide): highlights that meta-substituted trichloroacetamides exhibit monoclinic or orthorhombic crystal systems, with electron-withdrawing groups (e.g., nitro) significantly altering lattice constants. For example, 3,5-dichloro substitution results in a space group of P1̄ with distinct molecular packing .

- Trifluoroacetamides : The smaller size and higher electronegativity of fluorine atoms compared to chlorine may lead to tighter molecular packing and higher melting points, though direct crystallographic data for the target compound are unavailable.

Heterocyclic Backbone Variations

- Benzimidazole derivatives (e.g., N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide, CAS 313231-72-0): This analog (MW 273.21 g/mol) replaces benzofuran with benzimidazole, introducing additional hydrogen-bonding sites. Such substitutions can enhance solubility or biological target affinity .

- Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Benzothiazole-containing analogs () are patented for pharmaceutical applications, suggesting that heterocycle choice directly impacts bioactivity .

Pharmaceutical Potential

- Piperidine derivatives (e.g., (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide, MW 302.29 g/mol): Fluorinated acetamides with complex heterocycles are often explored for CNS activity due to enhanced blood-brain barrier penetration .

- Anti-exudative agents: notes that acetamide derivatives with triazole and furan substituents exhibit anti-inflammatory activity, though the target compound’s specific biological profile remains uncharacterized .

Agrochemical Use

Data Tables

Table 1: Structural and Physical Comparison

Key Findings and Implications

- Structural Flexibility : The trifluoroacetamide group’s electronic effects make it a versatile scaffold for tuning solubility and stability. Substitutions on the aryl or heterocyclic backbone dictate intermolecular interactions and crystal packing .

- Application Trends : Chloroacetamides dominate agrochemical use, while fluorinated analogs are increasingly explored in pharmaceuticals for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.